Cas no 1009459-54-4 (2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide)
![2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide structure](https://ja.kuujia.com/scimg/cas/1009459-54-4x500.png)
2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide 化学的及び物理的性質
名前と識別子
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- 2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide
- Benzamide, 2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-2,6-dihydro-5-oxido-4H-thieno[3,4-c]pyrazol-3-yl]-
- Oprea1_837884
- 2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- SR-01000547172
- SR-01000547172-1
- 2-chloro-6-fluoro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- F0561-0572
- 1009459-54-4
- AKOS024584107
-
- インチ: 1S/C18H12ClF2N3O2S/c19-13-2-1-3-14(21)16(13)18(25)22-17-12-8-27(26)9-15(12)23-24(17)11-6-4-10(20)5-7-11/h1-7H,8-9H2,(H,22,25)
- InChIKey: PROGYFGRECQTDD-UHFFFAOYSA-N
- SMILES: C(NC1N(C2=CC=C(F)C=C2)N=C2CS(=O)CC2=1)(=O)C1=C(F)C=CC=C1Cl
計算された属性
- 精确分子量: 407.0306818g/mol
- 同位素质量: 407.0306818g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 27
- 回転可能化学結合数: 3
- 複雑さ: 593
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 83.2Ų
じっけんとくせい
- 密度みつど: 1.63±0.1 g/cm3(Predicted)
- Boiling Point: 557.4±50.0 °C(Predicted)
- 酸度系数(pKa): 10.50±0.20(Predicted)
2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0561-0572-50mg |
2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide |
1009459-54-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0561-0572-20μmol |
2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide |
1009459-54-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0561-0572-5mg |
2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide |
1009459-54-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0561-0572-10mg |
2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide |
1009459-54-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0561-0572-5μmol |
2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide |
1009459-54-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0561-0572-3mg |
2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide |
1009459-54-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0561-0572-25mg |
2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide |
1009459-54-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0561-0572-2mg |
2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide |
1009459-54-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0561-0572-20mg |
2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide |
1009459-54-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0561-0572-40mg |
2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide |
1009459-54-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide 関連文献
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamideに関する追加情報
Introduction to Compound with CAS No. 1009459-54-4 and Product Name: 2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide
The compound with the CAS number 1009459-54-4 and the product name 2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential therapeutic applications. The structural complexity of this molecule, featuring multiple functional groups and a fused ring system, makes it a subject of intense research interest.
One of the most striking features of this compound is its chloro and fluoro substituents. These elements are strategically positioned on the benzamide core, which enhances the molecule's interaction with biological targets. The fluoro group, in particular, is known for its ability to modulate metabolic stability and binding affinity, making it a valuable moiety in drug design. The presence of a thieno[3,4-c]pyrazole scaffold further contributes to the compound's unique pharmacophoric properties. This scaffold is known for its role in various biological processes and has been extensively studied for its potential in developing new therapeutic agents.
Recent research has highlighted the importance of thieno[3,4-c]pyrazole derivatives in medicinal chemistry. These compounds have shown promise in various pharmacological assays, including anti-inflammatory, antiviral, and anticancer activities. The specific arrangement of atoms in this scaffold allows for selective interactions with biological targets, making it an attractive candidate for drug development. The benzamide moiety in the compound further enhances its potential by providing a site for further functionalization and interaction with biological systems.
The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the chloro and fluoro substituents requires precise control over reaction conditions to avoid unwanted side products. Additionally, the incorporation of the thieno[3,4-c]pyrazole ring system necessitates expertise in heterocyclic chemistry. Researchers have employed various synthetic strategies to achieve this goal, including cross-coupling reactions and cyclization processes.
In terms of biological activity, preliminary studies have shown that this compound exhibits notable effects on certain enzymes and receptors. For instance, it has been observed to interact with enzymes involved in inflammation pathways, suggesting potential applications in treating inflammatory diseases. Furthermore, its interaction with specific receptors has been linked to anti-proliferative effects, making it a candidate for cancer research. These findings underscore the importance of structural diversity in drug design and highlight the potential of this compound as a lead molecule.
The development of new pharmaceutical agents relies heavily on understanding their mechanism of action at the molecular level. Advanced computational techniques have been employed to model the interactions between this compound and its biological targets. These studies have provided valuable insights into how the chloro, fluoro, and thieno[3,4-c]pyrazole moieties contribute to its overall activity. Such information is crucial for optimizing the compound's properties and improving its efficacy.
One of the most exciting aspects of this research is its potential impact on human health. By targeting specific biological pathways, this compound could offer new treatment options for various diseases. Ongoing clinical trials are exploring its efficacy in treating conditions such as inflammation-related disorders and certain types of cancer. The results from these trials are eagerly anticipated by the scientific community and could pave the way for new therapeutic strategies.
The future directions of research on this compound are multifaceted. Scientists are exploring ways to enhance its bioavailability and reduce potential side effects through structural modifications. Additionally, efforts are being made to develop analogs with improved pharmacological profiles. These endeavors reflect the dynamic nature of pharmaceutical research and highlight the ongoing efforts to develop safer and more effective drugs.
In conclusion, the compound with CAS number 1009459-54-4 and product name 2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide represents a significant advancement in pharmaceutical chemistry. Its unique structure and promising biological activity make it a valuable candidate for further research and development. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in addressing unmet medical needs.
1009459-54-4 (2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide) Related Products
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